2,3-Bis(2,4-difluorophenoxy)quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H10F4N2O2 |
|---|---|
Molecular Weight |
386.3g/mol |
IUPAC Name |
2,3-bis(2,4-difluorophenoxy)quinoxaline |
InChI |
InChI=1S/C20H10F4N2O2/c21-11-5-7-17(13(23)9-11)27-19-20(26-16-4-2-1-3-15(16)25-19)28-18-8-6-12(22)10-14(18)24/h1-10H |
InChI Key |
HSLFWNNXHMEYOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OC3=C(C=C(C=C3)F)F)OC4=C(C=C(C=C4)F)F |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OC3=C(C=C(C=C3)F)F)OC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Bis 2,4 Difluorophenoxy Quinoxaline and Analogous Structures
Historical and Conventional Synthetic Approaches to Quinoxaline (B1680401) Scaffolds
Traditional methods for constructing the quinoxaline ring system have been well-established for decades and remain fundamental in organic synthesis.
The most classic and widely utilized method for quinoxaline synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. This reaction is versatile, allowing for the preparation of a wide range of substituted quinoxalines by varying the substituents on both the diamine and the dicarbonyl starting materials.
Historically, these reactions were often conducted at high temperatures in the presence of strong acid catalysts, frequently leading to long reaction times and the use of hazardous organic solvents. However, the fundamental approach remains a cornerstone of quinoxaline chemistry. For instance, the reaction of o-phenylenediamine (B120857) with benzil in ethanol (B145695) or acetic acid is a common example of this methodology.
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| o-phenylenediamine | Benzil | Ethanol, reflux | 2,3-Diphenylquinoxaline | |
| Substituted 1,2-diamines | 1,2-Diketones | Acid catalyst, heat | Substituted Quinoxalines | |
| 1,2-Diaminobenzene | 1,4-Dibromo-2,3-butanedione | 2,3-Bis(bromomethyl)quinoxaline |
The mechanism involves the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the quinoxaline ring. The scope of this reaction is broad, accommodating various functional groups on both reactants, which has contributed to its enduring popularity in synthetic organic chemistry.
The synthesis of 2,3-disubstituted quinoxalines, such as 2,3-Bis(2,4-difluorophenoxy)quinoxaline, often relies on the nucleophilic aromatic substitution (SNAr) of a pre-formed 2,3-dihaloquinoxaline, typically 2,3-dichloroquinoxaline (B139996). This precursor is readily synthesized from quinoxaline-2,3(1H,4H)-dione by treatment with a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
The highly electron-deficient nature of the pyrazine (B50134) ring in 2,3-dichloroquinoxaline makes the 2 and 3 positions susceptible to attack by nucleophiles. This allows for the sequential or simultaneous displacement of the chloro groups by a variety of nucleophiles, including phenoxides, amines, and thiols. To synthesize this compound, 2,3-dichloroquinoxaline would be treated with 2,4-difluorophenol (B48109) in the presence of a base.
The reactivity of the 2- and 3-positions in SNAr reactions can be influenced by the nature of the substituent already present at the other position. This allows for the synthesis of both symmetrically and asymmetrically substituted quinoxalines.
| Starting Material | Nucleophile | Product | Reference |
| 2,3-Dichloroquinoxaline | Thiophenol | 2,3-Bis(phenylthio)quinoxaline | |
| 2,3-Dichloroquinoxaline | 4-Chloroaniline | 2,3-Bis(4-chloroanilino)quinoxaline | |
| 2-Chloro-3-methylquinoxaline | Aromatic amines | 2-Arylamino-3-methylquinoxalines |
Advanced and Green Synthetic Routes to Bis-Aryloxy Quinoxaline Derivatives
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies, often referred to as "green chemistry." This has led to the exploration of novel approaches for the synthesis of quinoxaline derivatives that minimize waste, reduce energy consumption, and avoid the use of toxic reagents.
While transition metal catalysis is a powerful tool in organic synthesis, the development of transition-metal-free reactions is highly desirable to avoid issues with cost, toxicity, and product contamination. For the synthesis of quinoxalines, several metal-free approaches have been reported. These often involve the use of organocatalysts or are promoted by alternative energy sources.
One notable strategy involves the use of iodine as a catalyst in the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. Graphene oxide has also been employed as a metal-free catalyst for the one-pot synthesis of quinoxalines from 2-nitroanilines. Furthermore, visible-light-mediated, metal-free cyclization reactions have been developed for the synthesis of 2,3-bis(selanyl)quinoxalines from o-diisocyanoarenes and organic diselenides.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of quinoxalines has been extensively explored.
The condensation of 1,2-diamines with 1,2-dicarbonyl compounds can be significantly expedited under microwave irradiation, often in solvent-free or aqueous media, which aligns with the principles of green chemistry. For example, an iodine-catalyzed condensation of 1,2-diamines and 1,2-dicarbonyl compounds in aqueous ethanol under microwave irradiation has been shown to produce quinoxalines in excellent yields within minutes. Similarly, microwave-assisted nucleophilic aromatic substitution reactions on 2,3-dichloroquinoxaline provide a rapid and efficient route to functionalized quinoxalines.
| Reaction Type | Conditions | Advantages | Reference(s) |
| Condensation of diamines and dicarbonyls | Microwave, solvent-free | Rapid, high yields, environmentally benign | |
| Iodine-catalyzed condensation | Microwave, aqueous ethanol | Fast, excellent yields | |
| Buchwald–Hartwig cross-coupling | Microwave irradiation | Shortened reaction time, higher yields |
A wide variety of catalytic systems have been developed to improve the efficiency and selectivity of quinoxaline synthesis and functionalization. These range from simple acid and base catalysts to more complex transition metal and heterogeneous catalysts.
In the context of the classical condensation reaction, catalysts such as ammonium (B1175870) heptamolybdate tetrahydrate have been shown to be effective in green media like ethanol/water at room temperature. For the functionalization of the quinoxaline core, copper-catalyzed aerobic C-H amination of tetrahydroquinoxalines offers a direct route to diaminoquinoxalines. Furthermore, the development of heterogeneous catalysts is of significant interest as they can be easily recovered and reused, contributing to more sustainable processes.
Solvent-Free and Environmentally Conscious Syntheses
The development of green, eco-friendly synthetic protocols for quinoxaline derivatives has become a significant area of research, driven by the need for sustainable chemical processes. ijirt.orgbenthamdirect.com Traditional methods often rely on hazardous solvents and energy-intensive conditions, but modern approaches emphasize solvent-free reactions, the use of recyclable catalysts, and energy-efficient techniques like microwave or ultrasonic irradiation. ijirt.orgbenthamdirect.com
Solvent-free, or solid-state, synthesis offers numerous advantages, including high efficiency, short reaction times, ease of workup, and significant reductions in cost and environmental impact. ias.ac.in One common approach involves the simple physical grinding of reactants with a catalyst at room temperature. tandfonline.comtandfonline.com This method has been successfully employed using various catalysts to facilitate the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds, the foundational step for creating the quinoxaline core. tandfonline.com
A range of catalysts have been explored for these environmentally conscious syntheses. Brønsted acidic ionic liquids (BAILs), for example, have been shown to be efficient and eco-friendly catalysts for quinoxaline preparation under solvent-free conditions at room temperature, offering high yields and short reaction times. aip.org Similarly, p-toluenesulfonic acid has been used as a catalyst for grinding reactions, providing excellent yields in minutes. tandfonline.com Other notable green catalysts include sulfated polyborate, cellulose sulfuric acid, and various clays, which are often reusable, non-toxic, and cost-effective. ias.ac.intandfonline.com The move away from solvents is considered optimal for both economic and ecological benefits. ias.ac.in
Below is a table summarizing various environmentally conscious catalytic systems used for quinoxaline synthesis.
| Catalyst | Reaction Conditions | Typical Reaction Time | Typical Yield | Environmental Benefits |
| Sulfated Polyborate | Solvent-free, 80°C | 15-25 min | High | Recyclable catalyst, solvent-free. ias.ac.in |
| Cellulose Sulfuric Acid | Solvent-free, grinding at RT | 2-5 min | Good to excellent | Biodegradable and reusable catalyst. tandfonline.com |
| p-Toluenesulfonic Acid | Solvent-free, grinding at RT | 5 min | 90% | Environmentally friendly, convenient. tandfonline.com |
| Brønsted Acidic Ionic Liquid | Solvent-free, RT | 10-20 min | High | Recyclable catalyst, mild conditions. aip.org |
Specific Synthetic Considerations for Fluorinated Aryloxy Substituents
The synthesis of this compound involves the introduction of two fluorinated aryloxy groups onto the quinoxaline scaffold. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a pathway heavily influenced by the presence of fluorine atoms.
Strategies for Incorporating Difluorophenoxy Moieties
The most direct strategy for synthesizing this compound involves the reaction of a 2,3-dihaloquinoxaline, typically 2,3-dichloroquinoxaline, with 2,4-difluorophenol. This reaction is a double nucleophilic aromatic substitution where the 2,4-difluorophenoxide ion acts as the nucleophile, displacing the chloride leaving groups on the quinoxaline ring.
The key steps for this synthesis are:
Formation of the Nucleophile : 2,4-difluorophenol is treated with a suitable base, such as potassium carbonate or sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the phenolic hydroxyl group to generate the more potent 2,4-difluorophenoxide nucleophile.
Nucleophilic Attack : The 2,3-dichloroquinoxaline is added to the solution containing the phenoxide. The electron-deficient pyrazine ring of the quinoxaline is susceptible to nucleophilic attack, leading to the sequential displacement of the two chlorine atoms.
Reaction Conditions : The reaction is often heated to ensure a reasonable reaction rate and completion. The synthesis of related aryloxy quinoxaline derivatives has been achieved by refluxing the corresponding chloroquinoxaline with a nucleophile in a suitable solvent. nih.gov This general approach is applicable for the incorporation of difluorophenoxy moieties.
This method leverages the established reactivity of halo-quinoxalines in SNAr reactions to build complex molecular architectures. nih.gov
Impact of Fluorine on Reaction Pathways and Yields
The presence of fluorine atoms on the phenoxy substituent has a profound impact on the SNAr reaction used to synthesize this compound. researchgate.net This influence stems primarily from fluorine's strong electron-withdrawing inductive effect. stackexchange.com
Activation of the Nucleophile and Substrate:
The two fluorine atoms on the 2,4-difluorophenol ring increase the acidity of the phenolic proton, facilitating its removal by a base to form the phenoxide nucleophile.
In SNAr reactions, electron-withdrawing groups on the aromatic ring undergoing substitution are crucial for activating the system. These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the rate-determining step of the reaction. stackexchange.com
Impact on Yields: The enhanced reaction rate and stabilization of the key intermediate often translate into higher reaction yields. lboro.ac.uk The strong electron-withdrawing properties of fluorine make the substitution process more efficient, leading to a more complete conversion of reactants to the desired product under milder conditions than might be required for non-fluorinated analogs. Research has shown that adding fluorine atoms to a substrate can increase the yield of SNAr reactions. lboro.ac.uk
The table below summarizes the effects of fluorine substitution in the context of nucleophilic aromatic substitution.
| Feature | Effect of Fluorine Substitution | Rationale |
| Acidity of Phenol | Increased | The electron-withdrawing fluorine atoms stabilize the resulting phenoxide conjugate base. |
| Reaction Intermediate | Stabilized Meisenheimer Complex | The strong inductive effect of fluorine delocalizes the negative charge in the intermediate. stackexchange.com |
| Reaction Rate | Accelerated | The activation energy of the rate-determining nucleophilic addition step is lowered. stackexchange.com |
| Reaction Yield | Generally Increased | More efficient conversion to product due to enhanced reactivity. lboro.ac.uk |
Comprehensive Spectroscopic and Structural Characterization of 2,3 Bis 2,4 Difluorophenoxy Quinoxaline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopic Analysis of Proton Environments
A ¹H NMR spectrum of 2,3-Bis(2,4-difluorophenoxy)quinoxaline would be expected to show distinct signals for the protons on the quinoxaline (B1680401) core and the difluorophenoxy substituents. The protons on the quinoxaline ring would typically appear in the aromatic region (downfield), with their chemical shifts and coupling patterns revealing their relative positions. The protons on the two difluorophenoxy rings would also resonate in the aromatic region, further complicated by coupling to adjacent fluorine atoms, which would split the signals into complex multiplets.
¹³C NMR Spectroscopic Analysis of Carbon Frameworks
The ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. The carbon atoms of the quinoxaline core would appear at distinct chemical shifts, with those bonded to nitrogen being significantly shifted. The carbons in the difluorophenoxy groups would show characteristic shifts, and importantly, the signals for carbons bonded to fluorine would appear as doublets due to one-bond carbon-fluorine coupling (¹J-CF), a key diagnostic feature.
¹⁹F NMR Spectroscopy for Fluorine-Containing Systems
¹⁹F NMR is a highly sensitive technique for fluorinated compounds. For this compound, two distinct signals would be expected for the two different fluorine environments on each phenoxy ring (at the 2- and 4-positions). The chemical shifts of these signals are highly indicative of their electronic environment. Furthermore, coupling between the fluorine atoms and nearby protons would be observable, providing additional structural confirmation.
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be instrumental in assembling the molecular structure. COSY would establish proton-proton connectivities, while HSQC and HMBC would link protons to the carbons they are directly attached to or are two to three bonds away from, respectively. This would allow for the unambiguous assignment of all proton and carbon signals.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to display characteristic absorption bands. Key vibrations would include C-F stretching bands, aromatic C-H stretching, C=C and C=N stretching vibrations from the quinoxaline and phenyl rings, and C-O-C (ether) stretching bands. The exact positions of these bands would provide a unique fingerprint for the compound.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which allows for the confirmation of its elemental composition. The fragmentation pattern, observed under techniques like electron ionization (EI), would show characteristic losses of fragments such as the difluorophenoxy groups, which would further support the proposed structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
For this compound (C₂₀H₁₀F₄N₂O₂), the theoretical monoisotopic mass can be calculated with high precision. This calculated value is then compared against the experimental value obtained from an HRMS instrument, typically a Time-of-Flight (TOF) or Orbitrap analyzer. A close match between the theoretical and experimental mass (usually within a few parts per million, ppm) confirms the elemental composition of the synthesized molecule.
Expected HRMS Data: The primary ion observed would be the protonated molecule [M+H]⁺.
| Ion Formula | Calculated m/z |
| [C₂₀H₁₁F₄N₂O₂]⁺ | 415.0700 |
The confirmation of this exact mass is a definitive piece of evidence for the successful synthesis of the target compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and high-molecular-weight compounds. It typically generates intact molecular ions, such as the protonated molecule [M+H]⁺ or other adducts. When coupled with tandem mass spectrometry (MS/MS), ESI-MS provides valuable information about the compound's structure through controlled fragmentation.
In the positive ion ESI-MS spectrum of this compound, the base peak would be expected at an m/z corresponding to the protonated molecule [M+H]⁺. Collision-Induced Dissociation (CID) of this precursor ion would likely lead to fragmentation at the ether linkages (C-O bonds), which are typically the most labile points in such structures.
Expected Fragmentation Pathways: The fragmentation of the [M+H]⁺ ion would likely involve characteristic losses of the difluorophenoxy groups.
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Neutral Loss |
| 415.07 | 285.06 | Loss of a C₆H₃F₂O radical |
| 415.07 | 130.05 | Quinoxaline core fragment |
| 285.06 | 155.01 | Loss of a second C₆H₃F₂O radical |
This fragmentation pattern, characterized by the sequential loss of the substituted phenoxy moieties, would provide strong evidence for the proposed connectivity of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The spectrum is a plot of absorbance versus wavelength and is characterized by the wavelength of maximum absorption (λmax).
The structure of this compound contains a quinoxaline core, which is an extended π-conjugated aromatic system, as well as phenoxy groups with non-bonding electrons on the oxygen atoms. This combination of structural features gives rise to specific electronic transitions.
π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation in the quinoxaline ring system, these transitions are expected to be intense and occur at longer wavelengths.
n→π* Transitions: These involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are typically less intense than π→π* transitions.
The absorption spectrum of this compound in a suitable solvent (like chloroform or THF) would be expected to show multiple absorption bands. For similar 2,3-disubstituted quinoxaline derivatives, strong absorption bands are typically observed in the UV region. researchgate.netresearchgate.net The presence of the difluorophenoxy substituents can influence the exact position of the λmax values through electronic effects.
Expected UV-Vis Absorption Data:
| Type of Transition | Expected Wavelength Range (nm) |
| π→π | ~250-350 |
| n→π | >350 |
The specific λmax values and their corresponding molar absorptivity coefficients would be key parameters for characterizing the electronic properties of the compound.
X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsion angles, as well as how the molecules are arranged in the crystal lattice (crystal packing).
While specific crystal structure data for this compound is not available in the surveyed literature, analysis of closely related structures, such as 2,3-bis(4-methylphenyl)benzo[g]quinoxaline nih.gov and 2,3-bis(thiophen-3-yl)quinoxaline nih.gov, allows for a reliable prediction of its key structural features.
Expected Molecular Geometry:
The central quinoxaline ring system is expected to be nearly planar.
Expected Crystal Packing: The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, the following interactions are likely to be significant:
π–π Stacking: The planar aromatic quinoxaline cores may stack on top of each other.
C–H···π Interactions: Hydrogen atoms from one molecule may interact with the π-electron clouds of the aromatic rings of a neighboring molecule. nih.gov
Halogen Interactions: Interactions involving the fluorine atoms might also play a role in stabilizing the crystal packing.
A hypothetical data table summarizing expected crystallographic parameters is presented below, based on typical values for similar organic compounds.
Hypothetical Crystallographic Data:
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| a (Å) | 15-20 |
| b (Å) | 5-12 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for monoclinic) |
| Z (molecules/unit cell) | 4 or 8 |
Confirmation of these structural details through experimental X-ray diffraction analysis would be the ultimate step in the complete characterization of this compound.
Theoretical and Computational Investigations of 2,3 Bis 2,4 Difluorophenoxy Quinoxaline
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of quinoxaline (B1680401) derivatives due to its balance of computational cost and accuracy. These calculations provide fundamental insights into the molecule's behavior at the quantum level.
Geometry Optimization and Electronic Structure Calculation
The initial step in any computational analysis is the optimization of the molecule's geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311G(d,p), the most stable three-dimensional arrangement of atoms in 2,3-Bis(2,4-difluorophenoxy)quinoxaline can be determined. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For instance, in a related compound, 2,3-bis(4-ethoxy-phenyl)quinoxaline, the plane of the quinoxaline ring is twisted with respect to the phenyl rings. A similar twist would be expected for this compound due to steric hindrance between the phenoxy groups and the quinoxaline core.
Once the geometry is optimized, further calculations can elucidate the electronic structure, including the distribution of electron density and the molecular electrostatic potential (MESP). The MESP map visually identifies the electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of chemical reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding the electronic and optical properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions.
The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are critical parameters. A smaller energy gap generally implies that the molecule can be more easily excited, which influences its color and photochemical reactivity. For quinoxaline derivatives, the introduction of electron-withdrawing groups, such as the fluorine atoms in the phenoxy substituents of the title compound, is expected to lower both the HOMO and LUMO energy levels.
The spatial distribution of the HOMO and LUMO is also of great interest. In many quinoxaline-based molecules, the HOMO is localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting quinoxaline core. For this compound, it is anticipated that the HOMO would have significant contributions from the difluorophenoxy groups, while the LUMO would be predominantly located on the quinoxaline ring system. This separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) character upon excitation.
Table 1: Representative Frontier Molecular Orbital Data for Quinoxaline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| PBCl-MTQF | -5.06 | -3.27 | 1.79 |
| PBCl-MTQCN | -5.14 | -3.38 | 1.76 |
| Compound 6 | -5.60 | -3.04 | 2.56 |
| Compound 7 | -5.83 | -3.16 | 2.67 |
Note: This table presents data for related quinoxaline derivatives to illustrate typical values. Data for this compound is not available in the cited literature.
Calculation of Spectroscopic Parameters
DFT calculations can predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), providing information on the excitation energies and oscillator strengths of electronic transitions. These theoretical spectra can be compared with experimental data to validate the computational methodology. Furthermore, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated to aid in the structural characterization of the molecule.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are powerful for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules over time and in condensed phases. MD simulations can reveal the conformational landscape of flexible molecules like this compound. The rotation around the C-O bonds connecting the phenoxy groups to the quinoxaline core can lead to various conformers, and MD can assess their relative stability and the energy barriers between them.
In the solid state, MD simulations can provide insights into how molecules pack together and the nature of intermolecular interactions, such as π-π stacking, which are crucial for charge transport in organic materials.
Computational Modeling of Structure-Electronic Property Relationships
By systematically modifying the structure of quinoxaline derivatives in silico and calculating their electronic properties, it is possible to establish structure-property relationships. For this compound, the presence and position of the four fluorine atoms are expected to significantly influence its electronic properties. Computational studies on similar fluorinated quinoxalines have shown that fluorine substitution can modulate the HOMO-LUMO gap and enhance electron-accepting capabilities.
These models help in the rational design of new materials with tailored electronic characteristics for specific applications, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Theoretical Prediction of Optical and Charge Transport Characteristics
The insights gained from DFT and FMO analysis can be used to predict the optical and charge transport properties of this compound. The HOMO-LUMO gap is directly related to the optical bandgap, which determines the color and absorption spectrum of the material. A lower HOMO-LUMO gap is generally associated with absorption at longer wavelengths.
Charge transport properties, which are vital for electronic device performance, are also informed by computational studies. The ease of hole and electron transport can be related to the organization of molecules in the solid state and the electronic coupling between adjacent molecules. Quinoxaline derivatives are known to be promising materials for charge transport applications. Theoretical models can estimate reorganization energies and transfer integrals, which are key parameters in determining charge mobility.
Lack of Publicly Available Research Data on this compound
Following a comprehensive search of publicly accessible scientific literature and chemical databases, it has been determined that there is no specific research data available for the chemical compound This compound . Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on this compound as per the provided outline.
The development of an article detailing the applications of a specific chemical compound in advanced materials science, as requested, necessitates concrete experimental data and research findings. This includes, but is not limited to, studies on its synthesis, electronic properties, and performance within various devices. The provided outline specifies a detailed exploration of its role in:
Organic Semiconductors and Charge Transport Materials:
Electron Transporting Materials (ETMs) in Organic Electronic Devices
n-Type Semiconductor Characteristics
Optoelectronic Device Components:
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Applications
Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)
Photovoltaic Performance Enhancement through Fluorination
While extensive research exists on the broader class of quinoxaline derivatives and the impact of fluorination on their electronic properties bohrium.comresearchgate.netbeilstein-journals.orgnih.govrsc.org, this general information cannot be accurately extrapolated to describe the specific characteristics and performance of This compound without dedicated studies on the compound itself. Scientific accuracy demands that the article be based on direct evidence rather than speculation based on related structures.
Quinoxaline derivatives are a significant class of compounds in materials science, known for their strong electron-accepting nature, which makes them promising for applications in organic electronics such as OLEDs and OSCs beilstein-journals.orgqmul.ac.ukresearchgate.netfrontiersin.orgnih.govcase.edursc.orgresearchgate.net. The introduction of fluorine atoms into these structures is a common strategy to tune their electronic energy levels, enhance charge transport, and improve device performance and stability bohrium.comresearchgate.netnih.gov.
However, without specific experimental results for This compound , any attempt to create the requested article would be conjectural and would not meet the required standards of scientific accuracy and specificity. The creation of data tables and detailed research findings, as stipulated in the instructions, is unachievable in the absence of primary literature.
Therefore, this report serves to inform that the requested article cannot be produced at this time due to the lack of available scientific research on the specified compound. Further research and publication on the synthesis and properties of This compound would be required to fulfill this request.
Applications of 2,3 Bis 2,4 Difluorophenoxy Quinoxaline in Advanced Materials Science
Luminescent Materials and Fluorescent Probes
Quinoxaline (B1680401) derivatives are a significant class of N-heterocycles recognized for their fluorescence activities. researchgate.net Many quinoxaline derivatives with extended π-conjugation are known to be fluorophores that emit light in the blue and green regions of the spectrum. researchgate.net The introduction of various substituents allows for the fine-tuning of their photophysical properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govscholaris.ca
Photophysical Properties and Emission Characteristics
The photophysical properties of quinoxaline derivatives are heavily influenced by their molecular structure. The quinoxaline core itself is electron-accepting, and the addition of electron-donating or electron-withdrawing groups can significantly alter the electronic characteristics of the molecule. researchgate.netnih.gov For instance, the introduction of an electron-withdrawing group onto the quinoxaline moiety can lead to red shifts in both absorption and emission maxima due to an enhanced intramolecular charge transfer (ICT). researchgate.net
In related compounds, such as those with different substitutions, the photophysical properties have been studied in various solvents. For example, some quinoxaline derivatives exhibit good fluorescence with emission peaks that can be tuned by the solvent environment. researchgate.net The development of quinoxaline-based luminogens with aggregation-enhanced emission (AEE) characteristics has also been a focus of research, leading to materials that are highly emissive in the solid or aggregated state. rsc.org
Interactive Table: Photophysical Properties of Related Quinoxaline Derivatives
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |
| QUPY | - | - | 516 | 131 | - |
| 2-CPQ | DMF | 451, 518, 556 | 607, 653 | - | 0.21 |
Data for QUPY and 2-CPQ are used as illustrative examples of quinoxaline-based luminogens. researchgate.netrsc.org
Intramolecular Charge Transfer (ICT) Phenomena in Fluorinated Systems
Intramolecular charge transfer (ICT) is a key phenomenon in the design of fluorescent materials. In molecules with a donor-acceptor (D-A) structure, photoexcitation can lead to a transfer of electron density from the donor to the acceptor moiety, creating a charge-separated excited state. This process is often associated with a large Stokes shift and high sensitivity to the solvent polarity. rsc.orgnih.gov
Research on related quinoxaline-based luminogens has demonstrated the presence of twisted intramolecular charge transfer (TICT) states, which are a specific type of ICT state where the donor and acceptor moieties twist relative to each other in the excited state. rsc.org This twisting leads to a highly polar excited state that is stabilized in polar solvents, often resulting in a dual fluorescence behavior.
Sensors and Electrochromic Devices
The sensitivity of the photophysical properties of quinoxaline derivatives to their environment makes them excellent candidates for use in chemical sensors. nih.gov For example, quinoxaline-based fluorescent probes have been developed for the detection of various analytes, including metal ions and biologically important molecules like glutathione. rsc.org The mechanism of sensing often relies on the interaction of the analyte with the quinoxaline core or its substituents, which in turn modulates the ICT process and results in a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response). rsc.org
In addition to fluorescent sensors, quinoxaline derivatives are also explored for their applications in electrochromic devices. nih.gov Electrochromism is the phenomenon where a material changes its color in response to an applied electrical potential. The stable and reversible redox behavior of the quinoxaline core, coupled with the ability to tune its electronic properties through substitution, makes these compounds promising for the development of new electrochromic materials.
Polymer and Optical Device Applications of Quinoxaline-Containing Architectures
The incorporation of quinoxaline moieties into polymer backbones has led to the development of a wide range of functional materials for optical and electronic devices. rsc.org Quinoxaline-based conjugated polymers are particularly attractive for applications in polymer solar cells (PSCs) due to their strong electron-accepting character, which facilitates efficient charge separation and transport. d-nb.info
The performance of these polymers can be fine-tuned by modifying the chemical structure of the quinoxaline unit and the co-monomers. For example, the introduction of difluoro groups into the quinoxaline ring can lower the HOMO energy level of the polymer, leading to higher open-circuit voltages in PSCs. d-nb.info The solubility and processability of these polymers can also be controlled by attaching flexible alkoxy side chains. d-nb.info
Beyond solar cells, quinoxaline-containing polymers are also being investigated for their use in other optical devices, such as OLEDs. nih.gov Their high thermal stability and tunable emission properties make them suitable for use as emitter or host materials in these devices.
Future Research Trajectories and Methodological Innovations
Exploring Novel Synthetic Pathways for Enhanced Efficiency and Scalability
The traditional synthesis of quinoxaline (B1680401) derivatives, often involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, can be limited by harsh reaction conditions, long durations, and the use of hazardous solvents or catalysts. mtieat.orgnih.govnih.gov Future research for synthesizing 2,3-Bis(2,4-difluorophenoxy)quinoxaline and related structures should focus on modern, sustainable, and scalable methodologies.
Key areas for investigation include:
Green Chemistry Protocols: The development of environmentally benign synthetic routes is paramount. This includes exploring catalyst-free reactions in green solvents like methanol, which have shown success in producing quinoxalines at ambient temperatures in minutes. researchgate.net Other promising avenues are microwave-assisted synthesis and hydrothermal methods that use high-temperature water as the reaction medium, eliminating the need for catalysts. tuwien.at
Advanced Catalysis: Research into novel catalytic systems can dramatically improve efficiency. This could involve using earth-abundant transition-metal catalysts or heterogeneous nano-catalysts that are magnetically retrievable, simplifying product purification and catalyst recycling. rsc.org Furthermore, advancing metal-free synthesis protocols presents an opportunity to reduce cost and metal contamination in the final product. nih.gov
Scalability and Flow Chemistry: For the compound to be viable in materials applications, its synthesis must be scalable. Future work should adapt promising bench-scale reactions to larger-scale batch production or continuous flow chemistry systems. researchgate.net Flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
| Methodology | Typical Conditions | Advantages | Future Research Goal for this compound |
|---|---|---|---|
| Classical Condensation | High temperature, acid catalyst, long reaction times | Well-established | Replace with more efficient and sustainable methods |
| Green Synthesis (e.g., Methanol) | Room temperature, catalyst-free, short reaction time (minutes) | Environmentally friendly, rapid, efficient researchgate.net | Adaptation and optimization for the specific precursors |
| Microwave-Assisted | Solvent-free or minimal solvent, rapid heating | Reduced reaction times, often higher yields | Systematic study of microwave parameters for yield maximization |
| Advanced Catalysis | Heterogeneous or metal-free catalysts, mild conditions | Catalyst reusability, reduced waste, lower cost rsc.org | Development of a custom, highly efficient catalyst system |
Development of Advanced In Situ Characterization Techniques for Reaction Monitoring and Material Formation
A deeper understanding of the reaction mechanisms and material formation processes is crucial for optimizing the synthesis and application of this compound. Moving beyond traditional offline analytical methods (e.g., chromatography after reaction completion) to real-time, in situ monitoring can provide invaluable insights into reaction kinetics, the formation of transient intermediates, and crystallization pathways. spectroscopyonline.com
Future methodological developments should include:
In Situ Spectroscopy: The implementation of spectroscopic probes directly into the reaction vessel can track the concentration of reactants, intermediates, and products in real time. Techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are powerful tools for monitoring the progress of the condensation reaction leading to the quinoxaline core. spectroscopyonline.com
Real-Time Crystallization Analysis: For applications in organic electronics, the solid-state structure (polymorphism) and morphology are critical. Techniques like in situ powder X-ray diffraction (PXRD) can be used to monitor the crystallization process as the compound precipitates from the reaction mixture, providing information on phase formation and purity. researchgate.net This is essential for controlling the material properties of the final product.
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical and materials research by accelerating the design-synthesis-test cycle. sciencedaily.com Applying these computational tools to this compound can guide the synthesis of new derivatives with tailored properties.
Prospective research directions are:
Property Prediction: ML models, such as random forests or neural networks, can be trained on existing data from quinoxaline derivatives to predict key properties of novel, yet-to-be-synthesized analogues. researchgate.netnih.gov This includes predicting electronic properties (HOMO/LUMO energy levels, bandgap), photophysical characteristics (absorption/emission spectra), and chemical stability. nsf.govresearchgate.net
Inverse Design: AI algorithms can be employed in an "inverse design" approach. Instead of predicting the properties of a known structure, the desired properties (e.g., a specific color of emission or high electron mobility) are defined as the target, and the algorithm generates novel molecular structures, including derivatives of this compound, that are predicted to exhibit those properties.
Reaction Optimization: Computational models can predict the outcomes of chemical reactions under various conditions, helping researchers to identify the optimal synthetic pathways and parameters with fewer experiments, thus saving time and resources. sciencedaily.com
Investigation of Supramolecular Assemblies and Polymer Architectures Incorporating the Compound
The utility of this compound can be expanded by incorporating it into larger, functional architectures. The unique electronic nature of the quinoxaline core, combined with the potential for intermolecular interactions involving the difluorophenoxy groups, makes it an attractive building block for both discrete supramolecular systems and extended polymeric materials.
Future research should explore:
Supramolecular Chemistry: Quinoxaline units have been successfully used in the construction of cavitands, which are molecular containers capable of forming host-guest complexes. tandfonline.comnih.gov Research should investigate the self-assembly of this compound or its integration into larger macrocycles. The fluorine atoms can participate in non-covalent interactions (e.g., halogen bonding, dipole-dipole interactions) that could direct the formation of highly ordered assemblies for applications in chemical sensing or molecular recognition.
Conjugated Polymers: Quinoxaline is a well-established electron-deficient unit used in donor-acceptor (D-A) conjugated polymers for organic electronics. researchgate.netrsc.orgrsc.orgacs.org The title compound could serve as a novel acceptor monomer for copolymerization with various electron-donating monomers. The difluorophenoxy side groups would be expected to modulate the polymer's solubility, film morphology, and electronic energy levels, providing a new handle for optimizing materials for organic solar cells and field-effect transistors. rsc.org
Expanding the Scope of Optoelectronic and Energy Conversion Applications
The inherent electron-deficient nature of the quinoxaline ring system makes its derivatives prime candidates for n-type materials in organic electronic devices. qmul.ac.ukresearchgate.netbeilstein-journals.org Future research should be dedicated to systematically evaluating this compound in a range of applications and engineering its structure to enhance performance.
Key application areas to investigate include:
Organic Light-Emitting Diodes (OLEDs): The compound could function as an electron-transporting material or as a host for emissive dopants in OLEDs. google.com Its high triplet energy, potentially influenced by the bulky, electron-withdrawing side groups, could make it particularly suitable as a host for phosphorescent or thermally activated delayed fluorescence (TADF) emitters. rsc.org
Organic Photovoltaics (OPVs): As a discrete molecule, it could be explored as a non-fullerene acceptor in bulk heterojunction solar cells. researchgate.net Alternatively, as discussed in the previous section, its incorporation into D-A polymers is a promising route for developing new light-absorbing materials for OPVs. researchgate.netrsc.orgacs.org
Redox Flow Batteries (RFBs): Aqueous organic RFBs are an emerging technology for grid-scale energy storage. Recent studies have focused on quinoxaline derivatives as promising redox-active materials. nsf.gov The electrochemical properties and stability of this compound should be investigated to assess its potential as an anolyte material in next-generation batteries.
| Application Area | Role of the Compound | Key Properties to Optimize | Relevant Research Trajectory |
|---|---|---|---|
| OLEDs | Electron-Transport Layer, Host Material | High electron mobility, high triplet energy, thermal stability google.com | Molecular design, property prediction, device fabrication |
| OPVs | Non-Fullerene Acceptor, Polymer Monomer | Tuned LUMO/HOMO levels, broad light absorption, good morphology researchgate.net | Polymer synthesis, integration with donor materials |
| Redox Flow Batteries | Anolyte (Negative Electrolyte) | Suitable redox potential, high solubility, chemical stability in reduced state nsf.gov | Electrochemical characterization, stability studies |
| Chemical Sensors | Active Sensing Material | Selective binding to analytes, measurable optical/electronic response qmul.ac.uk | Supramolecular assembly, thin-film fabrication |
Q & A
Q. What synthetic methodologies are optimal for preparing 2,3-Bis(2,4-difluorophenoxy)quinoxaline, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 2,3-dichloroquinoxaline and 2,4-difluorophenol under microwave irradiation. A metal-free, one-pot procedure (70–100°C, 30–60 min) improves yield (up to 85%) and reduces side products compared to traditional thermal methods . Key parameters include:
- Solvent polarity : DMF or DMSO enhances nucleophilicity.
- Base selection : K₂CO₃ or Cs₂CO₃ facilitates deprotonation of phenolic OH groups.
- Microwave power : 150–300 W ensures uniform heating.
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
Answer:
- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 6.8–8.0 ppm) due to fluorine coupling. Fluorine-induced deshielding shifts quinoxaline carbons to δ 140–160 ppm .
- IR Spectroscopy : C-O-C stretching (1225–1260 cm⁻¹) and C-F vibrations (1100–1150 cm⁻¹) confirm phenoxy and fluorinated substituents .
- Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ peaks with isotopic patterns matching C₂₀H₁₂F₄N₂O₂ .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
Answer:
- DNA intercalation : UV-Vis thermal denaturation (ΔTm) assays quantify stabilization of DNA duplexes. A ΔTm > 5°C suggests strong intercalation, as seen in structurally similar 6H-indoloquinoxalines .
- Antimicrobial activity : Broth microdilution (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at 1–100 µg/mL .
Advanced Research Questions
Q. How do substituent electronic effects influence the compound’s DNA-binding affinity and selectivity?
Answer:
- Electron-withdrawing groups (e.g., -F) : Enhance intercalation by increasing planarity and π-π stacking with DNA base pairs. Fluorine at para positions (2,4-difluorophenoxy) improves minor-grove binding, as shown in analogues with ΔTm > 8°C .
- Steric effects : Bulky substituents reduce binding; computational docking (AutoDock Vina) predicts optimal van der Waals interactions with GC-rich regions .
Q. What strategies enhance photoluminescence efficiency in fluorophenoxy-substituted quinoxalines for optoelectronic applications?
Answer:
- Substituent tuning : Introducing electron-deficient fluorophenoxy groups reduces aggregation-caused quenching (ACQ). For example, 2,3-bis(4-fluorophenyl)quinoxaline derivatives exhibit blue emission (λem = 429–439 nm) with external quantum efficiencies (EQE) up to 1% in OLEDs .
- Conjugation extension : Copolymerization with fluorene or carbazole units improves charge transport (hole mobility > 10⁻³ cm²/V·s) and thermal stability (Tg up to 160°C) .
Q. How can computational modeling predict reactivity in nucleophilic aromatic substitution reactions for derivatives?
Answer:
- DFT calculations (Gaussian 16) : Assess activation energies for SNAr at C2/C3 positions. Fluorine substituents lower LUMO energies (-1.8 eV), accelerating substitution .
- Hammett parameters : σ⁻ values for 2,4-difluorophenoxy (-0.34) correlate with regioselectivity, favoring C2 substitution in polar aprotic solvents .
Methodological Challenges and Contradictions
Q. Why do some studies report conflicting thermal stability data for quinoxaline-DNA complexes?
Answer: Discrepancies arise from:
Q. How do synthetic routes impact the electrochemical properties of quinoxaline-based emissive materials?
Answer:
- Buchwald–Hartwig amination : Introduces electron-rich amine donors, lowering HOMO levels (-5.4 eV) and enabling bipolar charge transport in OLEDs .
- Metal catalyst residues : Pd contamination from cross-coupling reactions quenches luminescence; rigorous purification (e.g., Soxhlet extraction) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
